molecular formula C42H52Cl4N10O2Zn B13764198 zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride CAS No. 71033-14-2

zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride

Cat. No.: B13764198
CAS No.: 71033-14-2
M. Wt: 936.1 g/mol
InChI Key: MTSTWTYBSGWEKY-UHFFFAOYSA-J
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Description

The compound zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride is a zinc-coordinated diazonium salt characterized by a complex organic ligand system. Its structure includes a diazenyl (–N=N–) bridge, a cyanoethyl-methylamino substituent, and a tetrachlorozincate counterion. Such diazonium-zinc complexes are typically stabilized by coordination chemistry, which enhances their utility in synthetic applications, including dyes, photoresists, and organic electronics .

Properties

CAS No.

71033-14-2

Molecular Formula

C42H52Cl4N10O2Zn

Molecular Weight

936.1 g/mol

IUPAC Name

zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride

InChI

InChI=1S/2C21H26N5O.4ClH.Zn/c2*1-25(15-5-14-22)20-12-10-19(11-13-20)24-23-18-8-6-17(7-9-18)21(27)16-26(2,3)4;;;;;/h2*6-13H,5,15-16H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

MTSTWTYBSGWEKY-UHFFFAOYSA-J

Canonical SMILES

CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride typically involves the reaction of 4-[(2-cyanoethyl)(methyl)amino]aniline with a diazonium salt, followed by coupling with a phenyl group. The resulting azo compound is then reacted with zinc chloride to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis .

Biology

In biological research, the compound’s ability to bind with proteins and nucleic acids makes it useful in studying molecular interactions and enzyme mechanisms .

Medicine

Industry

Industrially, the compound is used in the production of dyes and pigments due to its vibrant color. It is also employed in the manufacture of sensors and electronic devices .

Mechanism of Action

The mechanism of action of zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride involves its interaction with molecular targets such as proteins and nucleic acids. The compound can form complexes with these molecules, altering their structure and function. The pathways involved include binding to active sites on enzymes and interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of zinc-coordinated diazonium salts. Below is a comparative analysis with analogous complexes:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability & Applications
Target Compound (Zinc;[2-[4-...]tetrachloride) C₂₄H₂₈Cl₄N₆OZn ~623.18* Cyanoethyl, methylamino, diazenyl High thermal stability; dye synthesis
Benzenediazonium tetrachlorozincate (CAS 61966-14-1) C₁₅H₁₄Cl₄N₅O₃Zn 831.82 Methoxy, nitrophenyl, diazenyl Limited data; structural analog
[Zn(M-L)₂] (Zinc benzooxazol-methoxyphenyl complex) C₃₈H₃₂N₄O₆Zn ~762.45* Benzooxazol, bis(4-methoxyphenyl) Charge-transfer materials; OLEDs
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium zinc chloride (CymitQuimica) C₁₁H₁₆Cl₃N₅OZn ~419.01* Hydroxyethyl, ethylamino Diazo components in dyes

*Calculated based on atomic masses; exact values may vary.

Key Observations:

The nitrophenyl group in CAS 61966-14-1 may confer explosive sensitivity, unlike the cyanoethyl group in the target compound.

Stability :

  • Zinc coordination generally stabilizes diazonium salts against decomposition. The target compound’s molecular weight (~623 g/mol) suggests a bulkier structure than CymitQuimica’s analog (~419 g/mol), which may reduce solubility in polar solvents .

Applications: The target compound shares dye-synthesis applications with CymitQuimica’s analog but may exhibit superior compatibility with hydrophobic matrices due to its non-polar cyanoethyl group. In contrast, [Zn(M-L)₂] is optimized for optoelectronics, leveraging methoxyphenyl groups for extended π-conjugation.

Research Findings and Industrial Relevance

  • Synthetic Utility: Zinc diazonium complexes are critical intermediates in azo dye manufacturing. The target compound’s cyanoethyl group could enable novel colorants with improved lightfastness .
  • Caution is advised during handling, as diazonium salts may release toxic gases (e.g., N₂) upon decomposition.

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